molecular formula C8H9N5O B1596842 3-Hydrazino-7-methoxy-1,2,4-benzotriazine CAS No. 75122-37-1

3-Hydrazino-7-methoxy-1,2,4-benzotriazine

Cat. No. B1596842
CAS RN: 75122-37-1
M. Wt: 191.19 g/mol
InChI Key: OXMIZPFVOATHOH-UHFFFAOYSA-N
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Description

3-Hydrazino-7-methoxy-1,2,4-benzotriazine is a chemical compound with the molecular formula C8H9N5O . It is a heterocyclic compound containing a benzotriazine ring system. The compound’s structure includes a hydrazine functional group and a methoxy substituent on the benzene ring. The synthesis and properties of this compound have garnered interest due to its potential applications in various fields.



Synthesis Analysis

The synthesis of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine involves specific chemical reactions. While I don’t have detailed synthetic procedures for this compound, researchers have likely explored various methods to prepare it. Further investigation into the literature would provide specific synthetic routes and conditions.



Molecular Structure Analysis

The molecular structure of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine consists of a benzotriazine ring fused with a hydrazine moiety. The methoxy group is attached to one of the benzene carbons. The compound’s 2D structure can be represented as follows:


   N
|
N--C--N
| |
O H

The compound’s 3D conformation and bond angles are essential for understanding its reactivity and interactions.



Chemical Reactions Analysis

Research on **3-Hydrazino-7-methoxy-


Scientific Research Applications

Mechanism of Action and Clinical Applications

Tirapazamine (TPZ), chemically known as 3-amino-1,2,4-benzotriazine 1,4-dioxide, is a prominent compound in the benzotriazine di-N-oxide class of bioreductive anticancer agents. Its mechanism of action involves the one-electron reduction of the molecule to a free radical species, which interacts with DNA, causing single and double-strand breaks as well as lethal chromosome aberrations. This mechanism imparts selective toxicity towards hypoxic cells, a common trait in solid tumors. TPZ has demonstrated synergistic effects with fractionated irradiation and certain chemotherapy agents like cisplatin and carboplatin, significantly enhancing their efficacy. Although its toxicity is not cumulative, the doses used in clinical protocols are designed to ensure sufficient exposure for notable clinical activity. This highlights TPZ's potential as a significant therapeutic agent, especially when combined with other treatments in oncology (Brown & Wang, 1998).

properties

IUPAC Name

(7-methoxy-1,2,4-benzotriazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-5-2-3-6-7(4-5)12-13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIZPFVOATHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381708
Record name 3-hydrazino-7-methoxy-1,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazino-7-methoxy-1,2,4-benzotriazine

CAS RN

75122-37-1
Record name 3-hydrazino-7-methoxy-1,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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